Chloroacetic acid-2-13C

Vue d'ensemble

Description

Chloroacetic acid (CA), a chlorinated analog of acetic acid, is recognized for its higher toxicity compared to its counterparts such as acetic, dichloroacetic, or trichloroacetic acids. It is prevalently used in chemical industries and has been identified as a major disinfection by-product in drinking water. CA is known for its corrosive nature and its ability to induce severe tissue injuries, including damage to the nervous system, which can be fatal in mammals .

Synthesis Analysis

The synthesis of chloroacetic acid derivatives has been explored in various studies. For instance, chloroacetic acid has been used to promote a diastereoselective intramolecular cascade reaction of electron-deficient ynenones, resulting in the formation of 2,3,5-trisubstituted furans with a cyclopropyl substituent . Additionally, trichloroacetic acid, a related compound, has been utilized as a catalyst for the synthesis of various organic compounds, including 3,4-dihydropyrimidin-2-(1H)-ones, their corresponding thiones , coumarins, and 2,3-dihydroquinazolin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of chloroacetic acids has been studied using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). This methodology allows for the measurement of the

Applications De Recherche Scientifique

Environmental Monitoring and Remediation

Analysis of Herbicide Toxicity : Chlorinated acetic acids, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact, particularly in terms of toxicity and mutagenicity. These studies contribute to understanding the ecological risks associated with the use of chlorinated herbicides and inform remediation strategies to mitigate their effects on non-target species and water systems (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Distribution of Trichloroacetic Acid : Research on trichloroacetic acid, a related chlorinated acetic acid, highlights its widespread distribution in the environment, including forest soils and aquatic systems. This research underscores the need for effective environmental monitoring and the development of strategies for reducing the release of chlorinated compounds into ecosystems (Mcculloch, 2002).

Clinical and Biomedical Research

Use of Stable Isotopes in Clinical Research : Stable isotopes, including 13C-labelled compounds, play a crucial role in clinical research by providing safe and non-invasive methods for studying metabolic pathways, diagnosing diseases, and investigating the pharmacokinetics of drugs. The use of 13C-labelled chloroacetic acid derivatives could potentially extend to these areas, offering insights into biochemical processes and therapeutic mechanisms (Halliday & Rennie, 1982).

Pharmacokinetic Models for Chlorinated Solvents : Physiologically based pharmacokinetic (PBPK) models for trichloroethylene and its metabolites, including trichloroacetic acid, illustrate the complex metabolism of chlorinated solvents in the body. Such models are instrumental in assessing health risks, understanding the mechanisms of action, and guiding therapeutic interventions for exposure to chlorinated compounds (Fisher, 2000).

Safety and Hazards

Chloroacetic acid-2-13C is classified as an extremely hazardous substance . It is toxic when ingested, inhaled, or absorbed through the skin . It is also combustible and corrosive . Safety precautions include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .

Mécanisme D'action

Target of Action

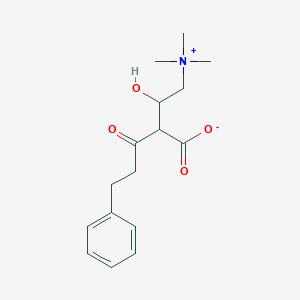

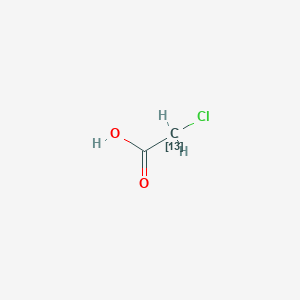

Chloroacetic Acid-2-13C is a chemical compound with the linear formula Cl13CH2CO2H

Biochemical Pathways

One study mentions that carboxymethyl chitosan derivatives, which can be synthesized using chloroacetic acid, have been used in various biomedical applications, suggesting that this compound may indirectly influence several biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its solid form, melting point of 60-63 °c, boiling point of 189 °c, and density of 1596 g/mL can influence its pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chloroacetic Acid-2-13C. For instance, its reactivity can be affected by factors such as pH and temperature. Moreover, its safety information indicates that it is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, and Skin Corr. 1B , suggesting that it should be handled with care to prevent environmental contamination.

Propriétés

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583924 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetic acid-2-13C | |

CAS RN |

1633-47-2 | |

| Record name | Chloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.